molecular formula C12H14O3 B14546838 3-(4-Ethoxyphenyl)-2-methylprop-2-enoic acid CAS No. 61925-39-1

3-(4-Ethoxyphenyl)-2-methylprop-2-enoic acid

Cat. No.: B14546838
CAS No.: 61925-39-1
M. Wt: 206.24 g/mol
InChI Key: LGOZWMYQVCFFFQ-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-methylprop-2-enoic acid is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-2-methylprop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the use of a Suzuki-Miyaura coupling reaction, where 4-ethoxyphenylboronic acid is coupled with a suitable vinyl halide under palladium catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.

    Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used for bromination and nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 3-(4-ethoxyphenyl)-2-methylpropanoic acid.

    Reduction: Formation of 3-(4-ethoxyphenyl)-2-methylpropanoic acid.

    Substitution: Formation of various substituted derivatives, such as 3-(4-bromoethoxyphenyl)-2-methylprop-2-enoic acid.

Scientific Research Applications

3-(4-Ethoxyphenyl)-2-methylprop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-2-methylprop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-2-methylprop-2-enoic acid: Similar structure with a methoxy group instead of an ethoxy group.

    3-(4-Bromoethoxyphenyl)-2-methylprop-2-enoic acid: Contains a bromoethoxy group, leading to different reactivity and properties.

Uniqueness

3-(4-Ethoxyphenyl)-2-methylprop-2-enoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structural features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-methylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-11-6-4-10(5-7-11)8-9(2)12(13)14/h4-8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOZWMYQVCFFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00708534
Record name 3-(4-Ethoxyphenyl)-2-methylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00708534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61925-39-1
Record name 3-(4-Ethoxyphenyl)-2-methylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00708534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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